(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Catalog No.
S1533318
CAS No.
34079-68-0
M.F
C10H14N6O4
M. Wt
282.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxy...

CAS Number

34079-68-0

Product Name

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

IUPAC Name

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H14N6O4

Molecular Weight

282.26 g/mol

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1

InChI Key

ZDTFMPXQUSBYRL-FJFJXFQQSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

Synonyms

2,6-diamino-9 beta-arabinofuranosylpurine, 2,6-diaminopurine arabinoside, 2,6-diaminopurine-9-beta-D-arabinofuranoside, ara-DAP

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N
  • Origin: 2,6-diAP is a synthetic compound not found naturally.
  • Significance: Research suggests 2,6-diAP may have antiviral properties, but its specific mechanisms and effectiveness are still under investigation [].

Molecular Structure Analysis

  • Key features: The molecule consists of two main parts:
    • A sugar moiety (oxolane) with a specific ring structure and stereochemistry (2R,3S,4S,5R).
    • A 2,6-diaminopurine (DAP) group, structurally similar to the natural nucleobase adenine.

Chemical Reactions Analysis

  • Synthesis: The exact synthesis pathway for 2,6-diAP may involve confidential procedures. However, scientific literature describes methods for synthesizing similar nucleoside analogues [].
  • Other reactions: Specific reactions involving 2,6-diAP in research are not publicly available. However, general nucleoside analogue reactions like phosphorylation (addition of a phosphate group) might be relevant depending on the research context [].

Physical And Chemical Properties Analysis

  • Data on specific properties like melting point, boiling point, and solubility for 2,6-diAP is limited due to its potential commercial value.
  • The mechanism by which 2,6-diAP exerts potential antiviral effects is still under investigation. Some theories suggest it may interfere with viral replication by mimicking natural nucleosides [].
  • Information on specific hazards associated with 2,6-diAP is limited. As with any new compound, researchers should handle it with care following general laboratory safety guidelines for potentially hazardous materials [].
  • Antiviral research

    Some nucleoside analogues have shown promise in fighting viral infections. Researchers have investigated 2,6-diaminopurine-9-arabinoside for its potential antiviral properties, but more research is needed to determine its efficacy and safety PubChem: ).

  • Anticancer research

    Nucleoside analogues can also interfere with the growth and replication of cancer cells. 2,6-Diaminopurine-9-arabinoside has been explored for potential use in cancer treatment, but further studies are required SimSon Pharma: .

XLogP3

-1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

34079-68-0

Wikipedia

2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine

Dates

Modify: 2023-08-15

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